5-Methyl-7-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
5-Methyl-7-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidine is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperazine moiety: This step involves the reaction of the pyrazolo[1,5-a]pyrimidine core with a piperazine derivative, often under reflux conditions.
Alkylation reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-7-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms using alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated double bonds.
Substitution: Formation of N-alkylated piperazine derivatives.
Scientific Research Applications
5-Methyl-7-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmacology: Study of its effects on various biological pathways and its potential as a therapeutic agent.
Materials Science: Exploration of its properties for use in organic electronics or as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 5-Methyl-7-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but differ in the substituents attached to the core.
Piperazine derivatives: Compounds with similar piperazine moieties but different core structures.
Uniqueness
5-Methyl-7-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidine is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and development.
Properties
Molecular Formula |
C24H29N5 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
5-methyl-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C24H29N5/c1-5-9-21-19(4)26-23-22(20-10-7-6-8-11-20)16-25-29(23)24(21)28-14-12-27(13-15-28)17-18(2)3/h5-8,10-11,16H,1-2,9,12-15,17H2,3-4H3 |
InChI Key |
UQQXTCOZWWUIQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1CC=C)N3CCN(CC3)CC(=C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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